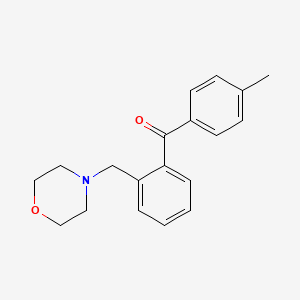

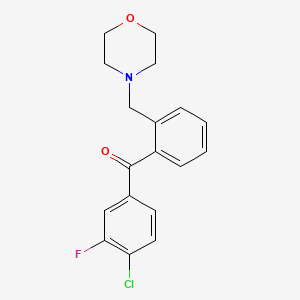

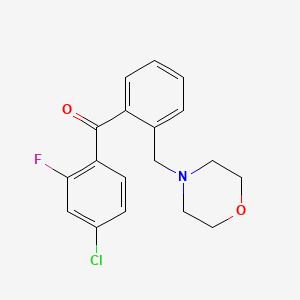

![molecular formula C19H27NO3 B1327315 7-[2-(氮杂环丁基甲基)苯基]-7-氧代庚酸乙酯 CAS No. 898755-61-8](/img/structure/B1327315.png)

7-[2-(氮杂环丁基甲基)苯基]-7-氧代庚酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating the use of bicyclic structures and the incorporation of phenyl groups in the synthesis process . Another synthesis route for a related compound, ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, was achieved through a four-step synthesis from 4-methylthioazetidin-2-one . These methods suggest that the synthesis of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate might also involve building bicyclic structures and introducing phenyl groups at specific positions.

Molecular Structure Analysis

The molecular structure of related compounds shows the presence of bicyclic systems and various functional groups. For example, the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate features a cyclohexanone ring in a chair conformation with substituents in specific configurations . This information can be used to infer that Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate may also exhibit a complex three-dimensional structure with multiple chiral centers, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate, but they do provide insights into the reactivity of similar compounds. For example, the reaction of cycloheptanone with potassium persulfate followed by oxidation with PCC suggests that the compound may also undergo oxidation reactions to introduce or modify oxo groups . Additionally, the Michael-Aldol condensation used to obtain ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate indicates that carbonyl chemistry plays a significant role in the synthesis and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate can be speculated based on related compounds. The presence of ester, ketone, and hydroxy groups in these compounds suggests that they may have specific solubility characteristics, boiling points, and melting points. For instance, the intermolecular hydrogen bonding observed in ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate could imply that Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate may also form hydrogen bonds, affecting its solubility and crystalline structure . Additionally, the oxidation of alcohols to ketones or aldehydes, as seen in the synthesis of ethyl or methyl 7-oxoheptanoate, suggests that the compound may be sensitive to oxidizing agents and could have specific storage requirements .

科学研究应用

抗增殖活性

7-[2-(氮杂环丁基甲基)苯基]-7-氧代庚酸乙酯及其衍生物已被探索其抗增殖活性。例如,一项研究合成了该化合物的衍生物,显示出对人上皮肺癌细胞 (A549) 的中等细胞毒性 (Nurieva 等人,2015 年)。

化学合成和环化

相关化合物的化学合成和环化过程一直是研究的主题。例如,2-(1-苯基哌啶-2-基)乙酸乙酯是通过类似化合物的自发环化形成的,突出了化学反应性和在合成化学中的潜在应用 (Ramos 等人,2011 年)。

抗疟和抗分枝杆菌活性

7-[2-(氮杂环丁基甲基)苯基]-7-氧代庚酸乙酯的衍生物已被评估其抗疟活性。例如,一项研究合成了具有不同侧链的衍生物,并测试了它们对恶性疟原虫的体外活性和抗分枝杆菌活性,揭示了潜在的治疗应用 (Ningsanont 等人,2003 年)。

在多功能化学传感器中的潜力

研究还集中在相关化合物在开发多功能化学传感器中的潜在用途上。一项研究合成了一种基于杂化染料的新型比色化学传感器,表明这些化合物在检测各种金属阳离子中的效用 (Aysha 等人,2021 年)。

作用机制

Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate is also known as AZD9291, which is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Tyrosine kinase inhibitors are targeted cancer therapies that inhibit the growth of cancer cells.

属性

IUPAC Name |

ethyl 7-[2-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-23-19(22)12-5-3-4-11-18(21)17-10-7-6-9-16(17)15-20-13-8-14-20/h6-7,9-10H,2-5,8,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYHVBYKBWZVDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643740 |

Source

|

| Record name | Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-61-8 |

Source

|

| Record name | Ethyl 2-(1-azetidinylmethyl)-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

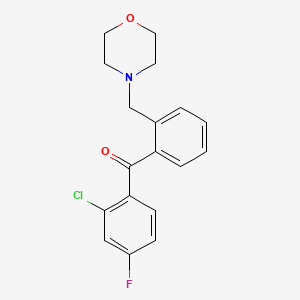

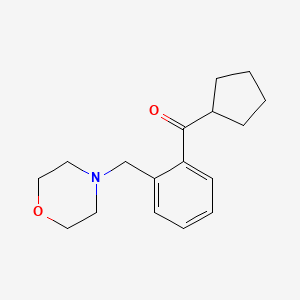

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)